4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one
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Overview
Description
4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one, also known as DMPP, is an organic compound that belongs to the family of cyclohexenones. DMPP has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. In
Mechanism Of Action
4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one binds to the orthosteric site of the α7 nAChR, causing a conformational change that leads to the opening of the ion channel. This results in the influx of calcium ions into the cell, which triggers downstream signaling pathways. 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one's activation of the α7 nAChR has been shown to enhance synaptic plasticity and improve cognitive function in animal models.
Biochemical And Physiological Effects
4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one's activation of the α7 nAChR has been shown to have various biochemical and physiological effects. These include increased release of neurotransmitters such as acetylcholine, dopamine, and glutamate, as well as increased calcium influx and activation of downstream signaling pathways. 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one has also been shown to improve cognitive function, enhance synaptic plasticity, and protect against neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one's selective activation of the α7 nAChR makes it a valuable tool for studying the role of this receptor in various physiological processes. However, 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one's potency and selectivity can also pose challenges in lab experiments, as it may require careful dosing and control to avoid off-target effects. Additionally, 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one's effects may be influenced by factors such as age, sex, and genetic background, which may need to be taken into account in experimental design.
Future Directions
There are several future directions for research on 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one and its potential applications. One area of interest is the development of novel therapeutics targeting the α7 nAChR for the treatment of cognitive disorders and neurodegenerative diseases. Additionally, further research is needed to elucidate the downstream signaling pathways activated by 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one and their role in physiological processes. Finally, the development of more selective and potent agonists for the α7 nAChR may provide valuable tools for studying this receptor and its potential therapeutic applications.
Conclusion:
In conclusion, 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one is a valuable tool for scientific research, particularly in the field of neuroscience. Its selective activation of the α7 nAChR has provided insights into the role of this receptor in various physiological processes and has potential applications in the development of novel therapeutics. Further research is needed to fully understand 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one's mechanism of action and its potential for therapeutic use.
Synthesis Methods
4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one can be synthesized through a multi-step process that involves the reaction of 4-methylcyclohexanone with phenylmagnesium bromide, followed by a dehydration reaction using phosphorus pentoxide. This process yields 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one as a yellow crystalline solid with a melting point of 77-79°C.
Scientific Research Applications
4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one has been used in scientific research as a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is found in the central nervous system and is involved in various physiological processes, including learning, memory, and attention. 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one's ability to selectively activate this receptor makes it a valuable tool for studying the role of α7 nAChR in these processes.
properties
CAS RN |
17622-47-8 |
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Product Name |
4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one |
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4,5-dimethyl-4-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16O/c1-11-10-13(15)8-9-14(11,2)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
InChI Key |
SXRDHLFCILIDEA-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C=CC1(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1CC(=O)C=CC1(C)C2=CC=CC=C2 |
synonyms |
4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one |
Origin of Product |
United States |
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